molecular formula C36H42FeP2 B15348335 (1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene

(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene

Cat. No.: B15348335
M. Wt: 592.5 g/mol
InChI Key: YJKNDFBUHDCTRC-DLTOMDBBSA-N
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Description

(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is a chiral bidentate phosphine ligand featuring a ferrocene backbone with two diphenylphosphino groups. The stereochemistry at the chiral centers (1S and 1R) imparts distinct spatial and electronic properties, making it valuable in asymmetric catalysis and materials science.

This ligand’s electron-rich diphenylphosphine groups enhance metal coordination, facilitating applications in cross-coupling reactions and enantioselective catalysis. Its stability under inert atmospheres aligns with handling protocols for similar phosphine ligands .

Properties

Molecular Formula

C36H42FeP2

Molecular Weight

592.5 g/mol

IUPAC Name

cyclopentane;[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]-diphenylphosphane;iron

InChI

InChI=1S/C31H32P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-13,15-22,25,30-31H,14,23-24H2,1H3;1-5H2;/t25-,30?,31?;;/m1../s1

InChI Key

YJKNDFBUHDCTRC-DLTOMDBBSA-N

Isomeric SMILES

C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe]

Origin of Product

United States

Biological Activity

The compound (1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is a member of the ferrocenyl phosphine family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a ferrocene core, which is a metallocene consisting of two cyclopentadienyl anions bound to a central iron cation. The presence of diphenylphosphino groups enhances its reactivity and potential biological activity. The general structure can be represented as follows:

 1S 1 Diphenylphosphino 2 1R 1 diphenylphosphino ethyl ferrocene\text{ 1S 1 Diphenylphosphino 2 1R 1 diphenylphosphino ethyl ferrocene}

Biological Activity Overview

Research has indicated that ferrocenyl phosphines exhibit significant biological activities, particularly in cancer therapy. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Properties

The anticancer activity of ferrocenyl compounds has been extensively studied. For instance, a related study on gold-coordinated ferrocenyl-phosphine complexes demonstrated dose-dependent cytotoxicity against various cutaneous T-cell lymphoma (CTCL) cell lines, with IC50 values ranging from 3.16 μM to 7.80 μM . This suggests that similar ferrocenyl phosphine compounds may exhibit comparable effects.

Table 1: Cytotoxicity Data of Ferrocenyl Compounds

CompoundCell LineIC50 (μM)
FD10HuT785.55
FD10HH7.80
FD10MJ3.16
FD10MyLa6.46

The mechanisms underlying the anticancer effects of ferrocenyl phosphines involve several pathways:

  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through intrinsic pathways, primarily by activating caspases such as caspase-3 and inducing poly(ADP-ribose) polymerase (PARP) cleavage .
  • Cell Cycle Arrest : Ferrocenyl phosphines have been observed to cause G0/G1 phase cell cycle arrest, which is crucial for preventing the proliferation of cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS is a significant factor in mediating apoptosis. It has been reported that ferrocenyl compounds can elevate ROS levels, leading to DNA damage and activation of tumor suppressor genes .

Case Studies

A recent review highlighted the potential therapeutic applications of ansa-ferrocene derivatives, noting their effectiveness against various cancer cell lines including breast cancer (MCF-7), prostate cancer (22RV1), and leukemia cells . These studies consistently reported increased apoptosis markers such as the pro-apoptotic protein Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Table 2: Summary of Biological Effects in Various Cancer Cell Lines

CompoundCancer TypeObserved Effects
Compound 31MDA-MB-231Cytotoxicity at high concentrations
Compound 634T1Induces apoptosis via ROS generation
Compound ±67MCF-7Cell cycle arrest in S-phase

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the phosphine groups and stereochemistry critically influence catalytic performance. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents Applications References
(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene C₄₀H₃₆FeP₂ ~666.5* Two diphenylphosphino groups Asymmetric catalysis, material science
(1S)-1-(Dicyclohexylphosphino)-2-[(1S)-1-(dicyclohexylphosphino)ethyl]ferrocene C₃₄H₅₀FeP₂ 688 Bulkier dicyclohexylphosphino groups Catalysis requiring steric hindrance
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene C₃₄H₄₄FeP₂ 570.51 tert-Butyl and diphenylphosphino mix Stabilized metal complexes
(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene C₄₆H₄₄FeP₂ 714.65 3,5-Dimethylphenyl substituents High-temperature catalysis

*Estimated based on analogous structures.

  • Electronic Effects: Diphenylphosphino groups are moderately electron-donating, while dicyclohexylphosphino groups offer stronger σ-donor characteristics but increased steric bulk .
  • Steric Hindrance : tert-Butyl substituents (e.g., in C₃₄H₄₄FeP₂) create significant steric barriers, reducing reaction rates but improving selectivity in asymmetric hydrogenation .
  • Thermal Stability : Compounds with 3,5-dimethylphenyl groups (C₄₆H₄₄FeP₂) exhibit enhanced stability at elevated temperatures due to rigid substituents .

Catalytic Performance

  • Cross-Coupling Reactions: The target compound’s diphenylphosphino groups balance electron donation and steric accessibility, making it effective in Suzuki-Miyaura couplings. In contrast, dicyclohexylphosphino analogs (C₃₄H₅₀FeP₂) show lower activity due to excessive bulk .
  • Enantioselectivity : Ligands with mixed substituents (e.g., tert-butyl and diphenyl) achieve higher enantiomeric excess (ee) in ketone hydrogenation, as seen in C₃₄H₄₄FeP₂ .

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